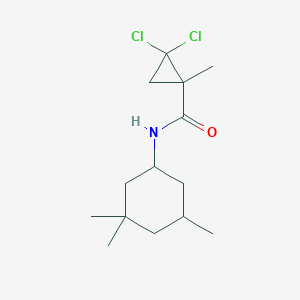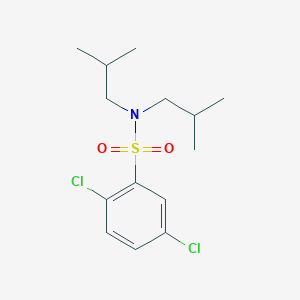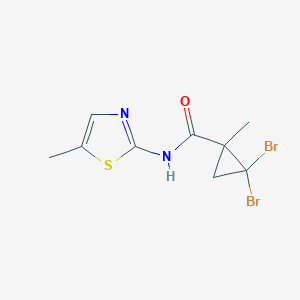![molecular formula C33H33N9 B458497 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole](/img/structure/B458497.png)
1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole is a complex organic compound characterized by its unique structure, which includes three benzimidazole groups attached to a triazine core
Preparation Methods
The synthesis of 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole typically involves the reaction of 2,5,6-trimethyl-1H-benzimidazole with a triazine derivative under specific conditions. The reaction conditions often include the use of solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) and catalysts like palladium or copper. Industrial production methods may involve large-scale reactions in controlled environments to ensure the purity and yield of the compound .
Chemical Reactions Analysis
1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one or more of its functional groups are replaced by other groups. Common reagents for these reactions include halogens and alkylating agents.
The major products formed from these reactions depend on the specific reagents and conditions used .
Scientific Research Applications
1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry, forming complexes with various metal ions.
Medicine: Research is being conducted on its potential use as a therapeutic agent due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole involves its interaction with specific molecular targets and pathways. The compound can bind to metal ions, forming stable complexes that can influence various chemical and biological processes. The exact pathways and targets depend on the specific application and the environment in which the compound is used .
Comparison with Similar Compounds
When compared to similar compounds, 1-[4,6-bis(2,5,6-trimethyl-1H-benzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethyl-1H-benzimidazole stands out due to its unique structure and properties. Similar compounds include:
2,5,6-Trimethyl-1H-benzimidazole: A simpler compound with fewer functional groups.
1,3,5-Triazine derivatives: Compounds with different substituents on the triazine core.
Properties
Molecular Formula |
C33H33N9 |
|---|---|
Molecular Weight |
555.7g/mol |
IUPAC Name |
1-[4,6-bis(2,5,6-trimethylbenzimidazol-1-yl)-1,3,5-triazin-2-yl]-2,5,6-trimethylbenzimidazole |
InChI |
InChI=1S/C33H33N9/c1-16-10-25-28(13-19(16)4)40(22(7)34-25)31-37-32(41-23(8)35-26-11-17(2)20(5)14-29(26)41)39-33(38-31)42-24(9)36-27-12-18(3)21(6)15-30(27)42/h10-15H,1-9H3 |
InChI Key |
ZXNVBESIYGDWLO-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)C3=NC(=NC(=N3)N4C(=NC5=C4C=C(C(=C5)C)C)C)N6C(=NC7=C6C=C(C(=C7)C)C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)N(C(=N2)C)C3=NC(=NC(=N3)N4C(=NC5=C4C=C(C(=C5)C)C)C)N6C(=NC7=C6C=C(C(=C7)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-(3-chlorophenyl)-N'-[3-(1H-imidazol-1-yl)propyl]urea](/img/structure/B458415.png)
![2,2,2-trifluoro-N-{9-[(trifluoroacetyl)amino]nonyl}acetamide](/img/structure/B458416.png)


![4-Ethyl-2-[(2-ethylhexanoyl)amino]-5-methyl-3-thiophenecarboxamide](/img/structure/B458425.png)


![3-(2-thienyl)-N-(9-{[3-(2-thienyl)acryloyl]amino}nonyl)acrylamide](/img/structure/B458429.png)




![3-{3-[(4-bromophenoxy)methyl]-4-methoxyphenyl}-N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]acrylamide](/img/structure/B458437.png)
